Product packaging for 4-Acetylpyridine thiosemicarbazone(Cat. No.:CAS No. 174502-91-1)

4-Acetylpyridine thiosemicarbazone

Cat. No.: B12703105
CAS No.: 174502-91-1
M. Wt: 194.26 g/mol
InChI Key: SRHWTZAMPFLHAX-IZZDOVSWSA-N
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Description

4-Acetylpyridine thiosemicarbazone is a high-purity organic compound supplied for research and development purposes. It is part of the thiosemicarbazone family, which is widely investigated in material science and medicinal chemistry for its diverse functional properties. Researchers value this compound for its strong coordination ability with various metal ions, forming complexes with numerous applications. In the field of corrosion science, this compound has been identified as an effective corrosion inhibitor for copper, with studies demonstrating an inhibition efficiency of up to 89.89% when optimized using Response Surface Methodology (RSM) . Its adsorption on the copper surface obeys the Langmuir isotherm model, acting as a mixed-type inhibitor that retards both anodic and cathodic reactions in acidic environments, as confirmed by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) . Surface analysis techniques, including scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS), along with Density Functional Theory (DFT) calculations, validate its protective effect and strong binding interaction on metal surfaces . In biomedical research, thiosemicarbazones based on the acetylpyridine structure are a subject of intense interest due to their pronounced biological activities. While specific cytotoxic data for this exact isomer is limited in the search results, closely related structural analogs have demonstrated potent and broad-spectrum cytotoxicity against various human tumor cell lines . For instance, N⁴-phenyl-substituted 2-acetylpyridine thiosemicarbazones have shown remarkable nanomolar cytotoxicity against malignant breast (MCF-7) and glioma (T98G and U87) cells, surpassing the activity of the established drug etoposide . These compounds can induce programmed cell death (apoptosis), with some derivatives also exhibiting the ability to disrupt cellular microtubule organization, a key mechanism for anticancer activity . Furthermore, metal complexes derived from acetylpyridine thiosemicarbazones, including those with platinum and gold centers, have shown enhanced cytotoxicity and are investigated for their unique modes of action, such as thioredoxin reductase inhibition . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4S B12703105 4-Acetylpyridine thiosemicarbazone CAS No. 174502-91-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174502-91-1

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

[(E)-1-pyridin-4-ylethylideneamino]thiourea

InChI

InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)/b11-6+

InChI Key

SRHWTZAMPFLHAX-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=NC=C1

Canonical SMILES

CC(=NNC(=S)N)C1=CC=NC=C1

solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis and Characterization of 4 Acetylpyridine Thiosemicarbazone

The synthesis of 4-acetylpyridine (B144475) thiosemicarbazone is typically achieved through a condensation reaction between 4-acetylpyridine and thiosemicarbazide (B42300). This straightforward synthetic route allows for the efficient production of the compound. researchgate.net

The characterization of 4-acetylpyridine thiosemicarbazone involves various spectroscopic and analytical techniques to confirm its structure and purity. These methods provide detailed information about the molecular framework and its properties.

PropertyDescription
Molecular Formula C8H10N4S nih.gov
Molecular Weight 194.26 g/mol nih.gov
Appearance Typically a solid powder.
Solubility Sparingly soluble in water, with a reported mean solubility of 27.9 µg/mL at pH 7.4. nih.gov
CAS Number 3115-21-7 nih.gov

Spectroscopic Data

TechniqueKey Findings
Infrared (IR) Spectroscopy Reveals characteristic vibrational frequencies for the C=N, C=S, and N-H bonds, confirming the presence of the thiosemicarbazone moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the elucidation of the molecular structure.
X-ray Crystallography The crystal structure of this compound has been determined, providing precise bond lengths and angles and confirming the E isomeric form. acs.orgnih.gov The pyridyl ring and the thiosemicarbazone moiety are on opposite sides of the C=N double bond. acs.org

Coordination Chemistry of 4 Acetylpyridine Thiosemicarbazone Metal Complexes

Complexation with Transition Metal Ions

First-Row Transition Metal Complexes (e.g., Mn(II), Fe(III), Cr(III), Zn(II), Cu(I/II), Ni(II))

Complexes of 4-acetylpyridine (B144475) thiosemicarbazone with first-row transition metals have been extensively synthesized and characterized. Spectroscopic and magnetic studies have been instrumental in elucidating the structures of these complexes.

Manganese(II), Iron(III), Chromium(III), and Zinc(II): Transition metal complexes of Mn(II), Fe(III), Cr(III), and Zn(II) with 4-acetylpyridine thiosemicarbazone have been synthesized and characterized using various techniques, including elemental analysis, magnetic susceptibility measurements, and spectroscopic methods. researchgate.netresearchgate.net For instance, complexes with general formulas [Mn(L)2(Cl)2]·4H2O, [Fe(L)2(Cl)2]·Cl·6H2O, [Cr(L)2(Cl)2]·Cl·6H2O, and [Zn(L)2(Cl)2]·2H2O, where L represents this compound, have been reported. researchgate.netresearchgate.net Magnetic susceptibility and electronic spectral data suggest octahedral geometries for the Mn(II), Fe(III), and Cr(III) complexes, while the Zn(II) complex is proposed to have a tetrahedral geometry. researchgate.net The molar conductance measurements indicate that the Mn(II) and Zn(II) complexes are non-electrolytes, whereas the Fe(III) and Cr(III) complexes behave as 1:1 electrolytes. researchgate.netresearchgate.net

Copper(I/II) and Nickel(II): Copper(II) and Nickel(II) complexes of this compound have also been prepared and studied. nih.govnih.govniscpr.res.in The coordination environment around the metal center in these complexes can vary. For example, copper(II) complexes can adopt square planar or square-pyramidal geometries. ukm.my The biological activities of these copper complexes have been a significant area of investigation. nih.govniscpr.res.in Nickel(II) complexes with thiosemicarbazone ligands often exhibit octahedral or square planar geometries. nih.gov

Table 1: First-Row Transition Metal Complexes of this compound
Metal IonProposed GeometryMolar ConductanceReference
Mn(II)OctahedralNon-electrolyte researchgate.netresearchgate.net
Fe(III)Octahedral1:1 electrolyte researchgate.netresearchgate.net
Cr(III)Octahedral1:1 electrolyte researchgate.net
Zn(II)TetrahedralNon-electrolyte researchgate.netresearchgate.net
Cu(II)Square planar/Square-pyramidal- nih.govukm.my
Ni(II)Octahedral/Square planar- nih.gov

Heavier Transition Metal Complexes (e.g., Pt(II/IV), Au(III), In(III), Ga(III), Sb(III))

The coordination chemistry of this compound extends to heavier transition metals, with a particular focus on those with potential therapeutic applications.

Platinum(II/IV) and Gold(III): Platinum and gold complexes of N(4)-substituted 2-acetylpyridine (B122185) thiosemicarbazones have been synthesized and evaluated for their cytotoxic properties. nih.govresearchgate.net For instance, complexes such as [Au(2Ac4oT)Cl][AuCl2], [Pt(H2Ac4oT)Cl]Cl, and [Pt(L)Cl2OH] have been prepared. nih.govresearchgate.net The gold(III) complexes often exhibit square planar geometry. mdpi.com The coordination of the thiosemicarbazone ligand to the metal center can significantly enhance its biological activity. nih.govresearchgate.net

Indium(III) and Gallium(III): Gallium(III) and Indium(III) are two other heavy metals that have been complexed with 4-acetylpyridine thiosemicarbazones. nih.govox.ac.ukscispace.com Research has shown that Ga(III) tends to form [ML2]+ type complexes, while In(III) shows a preference for [MLX3] species. ox.ac.uk The resulting complexes have been characterized by various spectroscopic techniques and X-ray crystallography. nih.govox.ac.ukscispace.com The stability of these complexes is a key factor in their potential use in radiopharmaceuticals. researchgate.net

Antimony(III): Antimony(III) complexes with thiosemicarbazone ligands have also been investigated, given antimony's high affinity for sulfur and nitrogen donor atoms. mdpi.com

Rare Earth Metal Complexes (e.g., Sm(III))

Complexes of this compound with rare earth metals, such as Samarium(III), have been synthesized and characterized. analis.com.myresearchgate.net A notable example is the complex [Sm(III)(4Acpy4MTSC)2(4H2O)Cl]Cl2, where 4Acpy4MTSC is 4-acetylpyridine 4-methyl-3-thiosemicarbazone. analis.com.myresearchgate.net In this complex, the Sm(III) ion is coordinated to two ligand molecules, water molecules, and a chloride ion, demonstrating the capacity of rare earth metals to accommodate high coordination numbers. analis.com.myresearchgate.net

Other Metal Ion Coordination (e.g., Th(IV), Cd(II))

The coordinating ability of this compound is not limited to transition and rare earth metals. It also forms complexes with other metal ions like Thorium(IV) and Cadmium(II). tandfonline.com The chelation of these metal ions by the thiosemicarbazone ligand has been studied, revealing different coordination modes. tandfonline.com

Ligand Chelation Modes and Coordination Geometries

The versatility of this compound as a ligand stems from its ability to coordinate to metal ions in different ways, leading to a variety of coordination geometries.

Bidentate Coordination via Azomethine Nitrogen and Thione Sulfur

The most common coordination mode of this compound is as a neutral bidentate ligand. researchgate.net In this mode, it coordinates to the metal ion through the lone pair of electrons on the azomethine nitrogen atom (C=N) and the sulfur atom of the thione group (C=S). researchgate.netanalis.com.myresearchgate.net This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of thiosemicarbazones. sncwgs.ac.in Spectroscopic data, particularly from infrared (IR) spectroscopy, provides evidence for this coordination mode. A shift in the vibrational frequency of the C=N and C=S bonds upon complexation indicates the involvement of these groups in bonding to the metal ion. researchgate.net This bidentate coordination has been observed in complexes with a wide range of metal ions, including first-row transition metals like Mn(II) and Zn(II), as well as rare earth metals like Sm(III). researchgate.netanalis.com.myresearchgate.net

Table 2: Coordination Details of Selected Metal Complexes
Metal IonLigandCoordination ModeGeometryReference
Sm(III)4-Acetylpyridine 4-methyl-3-thiosemicarbazoneBidentate (N, S)- analis.com.myresearchgate.net
Mn(II)This compoundBidentate (N, S)Octahedral researchgate.net
Zn(II)This compoundBidentate (N, S)Tetrahedral researchgate.net
Au(III)N(4)-tolyl-2-acetylpyridine thiosemicarbazoneTridentate (NNS)Square Planar nih.govmdpi.com
Ga(III)2-acetylpyridine N(4)-phenylthiosemicarbazoneTridentate (NNS)Distorted Octahedral nih.govscispace.com
In(III)2-acetylpyridine N(4)-phenylthiosemicarbazoneTridentate (NNS)Distorted Octahedral nih.govscispace.com

Tridentate Coordination (e.g., Pyridine (B92270) Nitrogen, Imine Nitrogen, Thiolato Sulfur)

This compound typically acts as a tridentate ligand, coordinating to metal ions through three specific donor atoms: the nitrogen atom of the pyridine ring, the imine (azomethine) nitrogen, and the sulfur atom of the thiolate group. uky.eduacs.orgtandfonline.com This NNS donor set facilitates the formation of stable five- and six-membered chelate rings upon complexation with a metal center. acs.org

The involvement of these three donor atoms in metal coordination has been confirmed in various studies. For instance, in cobalt(III) complexes, 2-acetylpyridine thiosemicarbazone ligands have been shown to bind in a tridentate fashion through the sulfur and two nitrogen atoms (N2S). uky.edutandfonline.com Similarly, in complexes with gallium(III) and indium(III), the ligand chelates to the metal center via the NNS tridentate system. nih.govscispace.com This mode of coordination is also observed in manganese(II) and nickel(II) complexes, where the ligand coordinates to the metal via the pyridine nitrogen atom and the nitrogen and sulfur donors of the thiosemicarbazide (B42300) moiety.

Influence of Tautomerism on Coordination Mode (Thioketo-Thioenol Equilibrium)

The coordination behavior of this compound is significantly influenced by the tautomeric equilibrium between its thioketo and thioenol forms. researchgate.netpnrjournal.comresearchgate.net In its solid state and in solution, the ligand can exist in either the thione (C=S) or the thiol (C-SH) form. pnrjournal.comnih.gov This tautomerism is crucial as it dictates whether the ligand coordinates as a neutral molecule or as a deprotonated anion.

The thione form can act as a neutral ligand. However, upon deprotonation of the thiol tautomer, the ligand becomes anionic and coordinates through the thiolato sulfur. This deprotonation is a common feature in the formation of many metal complexes and is often facilitated by the reaction conditions, such as the presence of a base. The resulting coordination through the negatively charged thiolato sulfur generally leads to the formation of more stable complexes. The ability of thiosemicarbazones to exist in these different tautomeric forms allows them to adopt various coordination modes. pnrjournal.com Theoretical calculations have shown that while the thioketo form is generally more stable, the thioenol form is significant in chemical reactions like methylation. scirp.org

Resulting Geometric Configurations (e.g., Octahedral, Distorted Tetrahedral, Square Planar)

The tridentate nature of this compound, combined with the specific electronic properties of the central metal ion, gives rise to a variety of geometric configurations in the resulting metal complexes. The most common geometries observed are octahedral, distorted tetrahedral, and square planar. scielo.br

Octahedral Geometry: This is a frequently encountered coordination geometry for this compound complexes, particularly with transition metals that favor six-coordinate environments. For example, nickel(II) can form octahedral complexes with 3- and 4-acetylpyridine thiosemicarbazones. scielo.brscielo.br Similarly, gallium(III) and indium(III) complexes with two tridentate ligands adopt a distorted octahedral geometry. nih.govscispace.com Zinc(II) complexes have also been reported to exhibit a distorted octahedral configuration. nih.gov In some instances, two ligands coordinate to the metal center to fulfill the six-coordination sphere.

Distorted Tetrahedral and Square Planar Geometries: While less common for the 2-acetylpyridine isomer due to the preference for tridentate coordination, related 3- and 4-acetylpyridine thiosemicarbazones can form complexes with these geometries. For instance, nickel(II) complexes with 3- and 4-formylpyridine thiosemicarbazone have been reported to adopt tetrahedral and square planar geometries, respectively. scielo.brscielo.br The formation of a square planar geometry is also observed in some nickel(II) complexes with other thiosemicarbazone derivatives. rsc.org In a unique case involving a dimeric copper(II) complex with a 2-acetylpyridine thiosemicarbazone derivative, one copper center displayed square planar geometry while the other was octahedral. nih.govscispace.com

The table below summarizes the geometric configurations observed for some metal complexes of acetylpyridine thiosemicarbazone derivatives.

Metal IonLigandGeometry
Ni(II)3-Acetylpyridine thiosemicarbazoneOctahedral scielo.brscielo.br
Ni(II)This compoundOctahedral scielo.brscielo.br
Ga(III)2-Acetylpyridine N(4)-phenylthiosemicarbazoneDistorted Octahedral nih.govscispace.com
In(III)2-Acetylpyridine N(4)-phenylthiosemicarbazoneDistorted Octahedral nih.govscispace.com
Zn(II)2-Acetyl pyridine 1-(4-fluorophenyl)-piperazinyl thiosemicarbazoneDistorted Octahedral nih.gov
Cu(II)2-Acetylpyridine N(4)-phenylthiosemicarbazone (dimer)Square Planar & Octahedral nih.govscispace.com
Ni(II)3-Formylpyridine thiosemicarbazoneTetrahedral scielo.brscielo.br
Ni(II)4-Formylpyridine thiosemicarbazoneSquare Planar scielo.brscielo.br

Factors Influencing Complex Stability and Reactivity in Biological Milieu

The stability and reactivity of this compound metal complexes in a biological environment are governed by a confluence of factors. These include the intrinsic properties of the metal ion and the ligand, as well as the conditions of the biological medium. solubilityofthings.com

Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion are paramount. solubilityofthings.com Metal ions with a higher positive charge and smaller ionic radius generally form more stable complexes due to stronger electrostatic interactions with the ligand. The oxidation state of the metal can also influence reactivity; for example, the redox properties of metals like copper and nickel may be integral to their biological activity. mdpi.com

Ligand Structure: The ability of the thiosemicarbazone ligand to delocalize electrons can stabilize the complex and influence its reactivity. mdpi.com Substituents on the ligand can modulate its lipophilicity, which in turn affects the transport of the complex across cell membranes. st-andrews.ac.uk

Environmental Factors:

pH: The pH of the biological medium is a critical factor. solubilityofthings.com Changes in pH can alter the protonation state of the ligand, affecting its ability to coordinate with the metal ion. For instance, in more acidic environments, the ligand may be protonated, potentially leading to dissociation of the complex.

Presence of Competing Ions and Biomolecules: The stability of a complex can be challenged by the presence of other metal ions or chelating agents within the biological system. Endogenous molecules such as proteins and amino acids can compete for binding to the metal ion, potentially leading to ligand displacement reactions. The interaction of these complexes with biomolecules like DNA and proteins is often central to their mechanism of action. mdpi.comnih.gov

Structural Elucidation and Advanced Characterization Techniques of 4 Acetylpyridine Thiosemicarbazone Complexes

Spectroscopic Analysis of Ligands and Metal Complexes

Spectroscopic methods are indispensable tools for elucidating the coordination behavior of 4-acetylpyridine (B144475) thiosemicarbazone upon complexation with metal ions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry, offer detailed insights into the structural changes that occur during the formation of metal complexes.

¹H-NMR and ¹³C-NMR spectroscopy are powerful techniques for characterizing the structure of 4-acetylpyridine thiosemicarbazone and its complexes in solution.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the free this compound ligand typically shows distinct signals for the protons of the pyridine (B92270) ring, the methyl group, and the NH and NH₂ protons of the thiosemicarbazone moiety. For instance, in a study using DMSO-d₆ as a solvent, the methyl protons attached to the imine group of a related 2-acetylpyridine (B122185) derivative appeared as a singlet at 2.35 ppm. niscpr.res.in The aromatic protons of the pyridine ring usually appear as multiplets in the downfield region. Upon complexation with a metal ion, significant shifts in the proton signals are observed, providing evidence of coordination. The coordination of the azomethine nitrogen and the thione/thiol sulfur is often inferred from the downfield or upfield shifts of the adjacent proton signals.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of this compound provides valuable information about the carbon skeleton. The spectrum will show characteristic peaks for the carbons of the pyridine ring, the methyl carbon, the imine carbon (C=N), and the thiocarbonyl carbon (C=S). The chemical shift of the C=S carbon is particularly sensitive to the coordination environment. For a related thiosemicarbazone, the C=S signal was observed at 178.16 ppm. journalijar.com Upon complexation, this signal often shifts, indicating the involvement of the sulfur atom in bonding with the metal center. For example, in some cobalt complexes of 2-acetylpyridine thiosemicarbazones, the C=S carbon signal showed noticeable shifts upon coordination. uky.edu Similarly, the imine carbon signal, typically found around 140-150 ppm, can also shift upon complexation, confirming the coordination of the azomethine nitrogen. koreascience.kr

Table 1: Representative NMR Data for Thiosemicarbazone Derivatives

Compound/Complex Solvent ¹H-NMR (ppm) ¹³C-NMR (ppm) Reference
2-acetylpyridine N(4)-methyl-3-thiosemicarbazone CDCl₃ δH (ppm) = 2.35 (s, 3H), 3.22 (d, 3H. J = 6Hz), 7.63 (m, 1H), 7.64-8.68 (m, 4H) Not specified niscpr.res.in
2-acetylpyridine N(4)-methyl-3-thiosemicarbazone DMSO-d₆ δH (ppm) = 2.42 (s, 3H), 3.10 (d, 3H), 7.40 (t, 1H), 7.84 (t, 1H), 8.46 (d, 1H, 8.59 (d, 1H), 8.66 (d, br, 1H), 10.40 (s, 1H) δC (ppm) = 12.1, 31.2, 120.8, 123.9, 136.3, 147.9, 148.4, 154.7, 178.7 uky.edu
[Co(Ap4PhT)₂]CF₃SO₃ d₆-ACETONE δH (ppm) = 3.08 (s, 3H), 7.12 (t, 1H), 7.40 (t, 2H), 7.54 (q, 1H), 7.77 (d, 2H), 8.17 (d, 2H), 8.21 (d, 1H), 10.36 (s, 1H) δC (ppm) = 16.6, 121.9, 125.0, 126.8, 128.6, 130.2, 141.4, 141.5, 150.9, 158.7, 160.4, 178.2 uky.edu
4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide DMSO-d₆ δ (ppm) = 2.19, 2.30 (s, 3H each, methyl), 8.17 (s, 1H, N=CH), 10.04 (s, 1H, NH), 11.95 (s, 1H, NH) Not specified mdpi.com
Salicylaldehyde thiosemicarbazone derivative dmso-d₆ Not specified δ (ppm) = 178.16 (C=S), 156.86 (C-Ophenolic), 140.12 (C=N), 131.51, 127.23, 120.81, 119.71, 116.31 (CAr) journalijar.com

IR spectroscopy is a fundamental technique for identifying the donor atoms of the this compound ligand involved in coordination to a metal ion. The IR spectrum of the free ligand displays characteristic absorption bands for the ν(N-H), ν(C=N), and ν(C=S) stretching vibrations.

ν(N-H) Vibrations: The stretching vibrations of the N-H groups of the thiosemicarbazone moiety are typically observed in the range of 3100-3400 cm⁻¹. researchgate.net The disappearance or shift of these bands upon complexation can indicate deprotonation and subsequent coordination of the nitrogen atom.

ν(C=N) Vibration: The azomethine C=N stretching vibration is a key indicator of coordination. This band, found in the region of 1600-1620 cm⁻¹ in the free ligand, often shifts to a lower frequency upon complexation. niscpr.res.in This shift is attributed to the donation of electron density from the azomethine nitrogen to the metal center, which weakens the C=N double bond.

ν(C=S) Vibration: The position of the thiocarbonyl stretching vibration, ν(C=S), which typically appears around 800-850 cm⁻¹, is crucial for determining the coordination mode of the sulfur atom. A shift to a lower frequency (by about 50-100 cm⁻¹) upon complexation suggests the coordination of the sulfur atom in its thione form. niscpr.res.in Conversely, the disappearance of the ν(C=S) band and the appearance of a new band around 600-700 cm⁻¹ for ν(C-S) indicates the deprotonation of the ligand to its thiol form and coordination through the sulfur atom.

In studies of various metal complexes with this compound, it has been shown that the ligand can coordinate as a neutral bidentate ligand through the azomethine nitrogen and the thione sulfur. researchgate.net For some antimony complexes of related thiosemicarbazones, the disappearance of the N-H stretching vibration suggested coordination of the deprotonated thiol form. mdpi.com

Table 2: Characteristic IR Frequencies (cm⁻¹) for this compound and its Metal Complexes

Compound/Complex ν(N-H) ν(C=N) ν(C=S) Reference
2-acetylpyridine N(4)-methyl-3-thiosemicarbazone (Ligand L) Not specified 1606.00 778.99 niscpr.res.in
[Cu(L)(OAc)] (Complex 1) Not specified 1586.20 776.78 niscpr.res.in
2-(phenyl(pyridin-2-yl)methylene)hydrazine-1-carbothioamide (Ligand) 3403-3223, 3127 Not specified Not specified researchgate.net
4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL¹) 3127 Not specified Not specified mdpi.com
[Sb(L¹)Cl₂] (C1) Disappeared Not specified Not specified mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complexes. The spectrum of the free this compound ligand typically exhibits intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions of the pyridine ring and the thiosemicarbazone moiety.

Upon complexation, these intraligand transition bands may shift, and new bands may appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For d-block metals, weak d-d transition bands can also be observed, which are useful for determining the geometry of the complex. For instance, octahedral geometries have been proposed for Mn(II), Fe(III), Cr(III), and Zn(II) complexes of this compound based on their electronic spectra. researchgate.net In a study of copper(II) complexes of a related thiosemicarbazone, a band around 405 nm was observed, which was not present in the free ligand. niscpr.res.in Similarly, for gallium(III) and indium(III) complexes, bands in the visible region were also reported. nih.gov

Table 3: UV-Vis Spectral Data (nm) for this compound and its Metal Complexes

Compound/Complex Solvent λmax (nm) (Assignment) Reference
2-acetylpyridine N(4)-methyl-3-thiosemicarbazone (Ligand L) Not specified 320 niscpr.res.in
[Cu(L)(OAc)] (Complex 1) Not specified 323, 405 niscpr.res.in
Mn(II) complex Not specified 261, 274, 344, 646 (⁶A₁g → ⁴T₁g) researchgate.net
Cd(II) complex Not specified 274 (CT), 339 (n→π*) researchgate.net
2-acetylpyridine N(4)-phenylthiosemicarbazone (HL) Methanol 318 (π–π*) nih.gov
[Cu₂(L)₃]ClO₄ (Complex 1) Methanol 311 (intra-ligand), 406 nih.gov
[Ga(L)₂]NO₃·2H₂O (Complex 2) Methanol 304 (intra-ligand), 405 nih.gov
[In(L)₂]NO₃·H₂O (Complex 3) Methanol 303 (intra-ligand), 403 nih.gov
4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL¹) Dichloromethane 322 mdpi.com
[Sb(L¹)Cl₂] (C1) Dichloromethane 321 mdpi.com

Mass spectrometry is used to determine the molecular weight and confirm the purity of the synthesized this compound ligand and its metal complexes. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For the free ligand, the molecular ion peak (M⁺) is typically observed, along with fragment ions corresponding to the loss of various parts of the molecule. For instance, the mass spectrum of 4-acetylpyridine thiosemicarbazide (B42300) showed a base peak corresponding to its molecular weight, with other fragments at m/z values of 178, 115, 77, and 50. researchgate.net For metal complexes, the mass spectrum can confirm the stoichiometry of the ligand to the metal ion.

X-ray Diffraction Studies

X-ray diffraction techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline compounds.

Studies on related thiosemicarbazone ligands and their complexes have revealed various coordination behaviors. For example, the crystal structure of a palladium(II) complex of 2-acetylpyridine N(4)-methylthiosemicarbazone confirmed the coordination of the ligand to the metal center. nih.gov In another study, the crystal structure of a nickel(II) complex showed an octahedral coordination environment around the metal ion. bohrium.com The Cambridge Structural Database (CSD) contains crystal structure data for this compound, with CCDC number 143287. nih.gov Analysis of these crystal structures provides unambiguous evidence of the ligand's conformation and the coordination geometry of the metal ions, which can be, for example, square planar, tetrahedral, or octahedral. niscpr.res.inbohrium.com For instance, a trinuclear indium complex with a related thiosemicarbazone ligand displayed a distorted-square-pyramidal coordination geometry. acs.org

Table 4: Selected Crystallographic Data for Thiosemicarbazone Derivatives and Complexes

Compound Formula Crystal System Space Group Key Structural Features Reference
Salicylaldehyde thiosemicarbazone derivative C₈H₉N₃OS Monoclinic C2/c Intramolecular O-H---N hydrogen bond. journalijar.com
Chloro(2-acetylpyridine N(4)-methylthiosemicarbazonato) palladium(II) Not specified Not specified Not specified Structure determined by single-crystal X-ray diffraction. nih.gov
[NiL¹²]·2H₂O (1a) Not specified Not specified Not specified Octahedral coordination around Ni(II). bohrium.com
Ni(HL²)₂₂·2H₂O (5) Not specified Not specified Not specified Octahedral coordination around Ni(II). bohrium.com
[NiL³²]·H₂O (7a) Not specified Not specified Not specified Octahedral coordination around Ni(II). bohrium.com

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of materials. In the study of this compound complexes, PXRD is utilized to assess their crystallinity, identify new phases, and determine particle size.

Research on transition metal complexes, such as those involving iron(III) and chromium(III), has employed PXRD to gain insights into their solid-state structure. The diffraction patterns of these complexes indicated that they were amorphous in nature and structurally distinct from the initial reactants. researchgate.net This suggests that the coordination of the this compound ligand to the metal centers leads to a loss of the long-range order present in the crystalline starting materials.

In other studies, PXRD has been instrumental in confirming the formation of new crystalline phases, such as cocrystals. researchgate.net The diffraction pattern of the product, when compared to the patterns of the starting materials, provides definitive evidence of the formation of a new solid-state structure with a unique crystal lattice. researchgate.net

Furthermore, PXRD has been applied to the study of polymeric complexes, such as those involving chitosan (B1678972). For copper(II) complexes of chitosan 2-acetyl pyridine-2-thiosemicarbazone, PXRD data provided information on the crystallinity and particle size of the materials. acs.orgnih.gov The analysis revealed changes in the crystalline structure of chitosan upon functionalization with thiosemicarbazone and subsequent complexation with copper(II) ions. nih.gov The data also allowed for the estimation of the particle size of the complex, which is a critical parameter for various applications. nih.gov

Table 1: Powder X-ray Diffraction Data for Copper(II) Chitosan 2-Acetyl Pyridine-2-thiosemicarbazone Complexes acs.orgnih.gov

CompoundCrystallinity Index (%)Particle Size (D, nm)
Cu-CSAPRTSC30.6316.01
Cu-CCSAPRTSC39.2846.40

CSAPRTSC: Chitosan oligosaccharide 2-acetyl pyridine-2-thiosemicarbazone CCSAPRTSC: Crab shell chitosan 2-acetyl pyridine-2-thiosemicarbazone

Other Analytical and Structural Techniques

In addition to PXRD, a suite of other analytical methods is essential for the thorough characterization of this compound complexes. These techniques provide fundamental information about the elemental composition, electrolytic behavior, and magnetic properties of the synthesized compounds.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and in the case of thiosemicarbazones, sulfur. This analysis is critical for verifying that the synthesized compounds have the expected empirical formula. Numerous studies on this compound and its complexes report that the experimentally determined elemental compositions are in good agreement with the theoretically calculated values, thus confirming the successful synthesis of the target molecules. uitm.edu.myanalis.com.myfukashere.edu.ngnih.govrsc.org

For instance, the characterization of Cu(II), Ga(III), and In(III) complexes with 2-acetylpyridine N(4)-phenylthiosemicarbazone and Co(III) complexes with various 2-acetylpyridine N(4)-substituted thiosemicarbazones relied on elemental analysis to confirm their stoichiometry. nih.govsemanticscholar.org The close correlation between the found and calculated percentages of C, H, and N provides strong evidence for the proposed chemical structures. nih.govsemanticscholar.org

Table 2: Elemental Analysis Data for Selected this compound Complexes

ComplexCalculated (%)Found (%)
[Cu₂(L)₃]ClO₄ nih.govC: 48.71, H: 3.89, N: 16.23C: 48.79, H: 3.72, N: 16.15
[Ga(L)₂]NO₃·2H₂O nih.govC: 47.60, H: 4.28, N: 17.84C: 47.73, H: 4.35, N: 17.91
[In(L)₂]NO₃·H₂O nih.govC: 45.85, H: 3.85, N: 17.19C: 45.91, H: 3.81, N: 17.26
[Co(atc-Me)₂]Cl semanticscholar.orgC: 42.48, H: 4.36, N: 22.02C: 42.68, H: 4.55, N: 21.61
[Co(atc-Et)₂]Cl semanticscholar.orgC: 43.28, H: 5.09, N: 20.19C: 43.83, H: 5.17, N: 20.22

L: 2-acetylpyridine N(4)-phenylthiosemicarbazone; atc-Me: 2-acetylpyridine N(4)-methylthiosemicarbazone; atc-Et: 2-acetylpyridine N(4)-ethylthiosemicarbazone

Molar conductance measurements are performed to determine whether a complex behaves as an electrolyte in a given solvent. This information is crucial for deducing the structure of the complex, specifically whether anions are coordinated to the metal center or exist as counter-ions in the crystal lattice.

Studies on a range of this compound complexes have utilized this technique. For example, measurements of Mn(II) and Zn(II) complexes indicated their non-electrolytic nature, suggesting that the chloride ions are coordinated to the metal ions. researchgate.net In contrast, Fe(III) and Cr(III) complexes were found to be electrolytes, implying that some chloride ions are not directly bonded to the metal center and are present as counter-ions. researchgate.net Similarly, a Cu(II) complex was identified as a 1:1 electrolyte, while an Ag(I) complex was found to be a non-electrolyte. uitm.edu.my

Table 3: Molar Conductance of Selected this compound Complexes

ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)SolventElectrolytic Nature
[Mn(L)₂(Cl)₂]·4H₂O researchgate.net--Non-electrolyte
[Fe(L)₂(Cl)₂]·Cl·6H₂O researchgate.net--Electrolyte
[Cr(L)₂(Cl)₂]·Cl·6H₂O researchgate.net--Electrolyte
[Zn(L)₂(Cl)₂]·2H₂O researchgate.net--Non-electrolyte
[Cu(4Acpy4E3TSC)(3H₂O)Cl]Cl uitm.edu.my--1:1 Electrolyte
Ag(4Acpy4E3TSC)(6H₂O) uitm.edu.my--Non-electrolyte
[Sm(4Acpy4MTSC)₂(4H₂O)Cl]Cl₂ analis.com.my-DMF1:2 Electrolyte
[Sm(4Acpy4ETSC)(5H₂O)Cl₂]Cl analis.com.my-DMF1:1 Electrolyte
[Co(atc-R)₂]Cl semanticscholar.org-MethanolCationic complexes

L: this compound; 4Acpy4E3TSC: 4-acetylpyridine 4-ethyl-3-thiosemicarbazone; 4Acpy4MTSC: 4-acetylpyridine 4-methyl-3-thiosemicarbazone; atc-R: 2-acetylpyridine N(4)-R thiosemicarbazone

Magnetic susceptibility measurements provide valuable information about the electronic structure of metal complexes, including the number of unpaired electrons and the geometry around the metal center.

For instance, the magnetic moment of a Cu(II) complex of a Schiff base derived from 2-acetylpyridine and 4-phenylthiosemicarbazide (B147422) was found to be 1.9 B.M., which is indicative of a paramagnetic high-spin octahedral geometry. fukashere.edu.ng In contrast, the corresponding Zn(II) complex was diamagnetic (0.0 B.M.), as expected for a d¹⁰ metal ion. fukashere.edu.ng

Similarly, studies on Mn(II), Co(II), and Ni(II) complexes have used magnetic moment data to propose their stereochemistry. A Co(II) complex with a magnetic moment of 4.1 B.M. was suggested to be a high-spin complex with an octahedral structure. nih.gov A Ni(II) complex with a magnetic moment of 3.0 B.M. was also proposed to have an octahedral geometry. nih.gov The magnetic moment for a Cu(II) complex was reported as 2.0 B.M. nih.gov These measurements are essential for a complete understanding of the coordination environment of the metal ion in these complexes.

Table 4: Magnetic Moments of Selected this compound Complexes

ComplexMagnetic Moment (μeff, B.M.)Inferred Geometry
[Cu(AP-PTSC)₂]Cl₂ fukashere.edu.ng1.9High-spin Octahedral
[Zn(AP-PTSC)₂]Cl₂ fukashere.edu.ng0.0Diamagnetic
Co(II) complex nih.gov4.1High-spin Octahedral
Ni(II) complex nih.gov3.0Octahedral
Cu(II) complex nih.gov2.0-

AP-PTSC: 2-acetylpyridine-4-phenylthiosemicarbazone

Biological Activities and Molecular Mechanisms of 4 Acetylpyridine Thiosemicarbazone and Its Metal Complexes

Anticancer Activity and Mechanisms of Action (In Vitro and Pre-Clinical In Vivo Studies)

The anticancer properties of 4-Acetylpyridine (B144475) thiosemicarbazone and its metal complexes are multifaceted, involving the disruption of several key cellular processes essential for cancer cell proliferation and survival. These mechanisms include the inhibition of crucial enzymes, induction of programmed cell death, generation of damaging reactive oxygen species, interaction with genetic material, and interference with cellular energy production.

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase (RR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. tandfonline.com Due to its essential role in cell proliferation, RR is a well-established target for anticancer drugs. Thiosemicarbazones are recognized as potent inhibitors of RR, primarily through their ability to chelate the iron ions necessary for the enzyme's catalytic activity. benthamopenarchives.comnih.gov

Derivatives of α-(N)-heterocyclic carboxaldehyde thiosemicarbazone have been shown to affect RR activity, leading to the inhibition of nucleic acid synthesis and cell proliferation. tandfonline.com For instance, compounds with an amino group at the third position of the aromatic ring have demonstrated strong RR inhibition with IC₅₀ values in the low micromolar range. tandfonline.com While specific IC₅₀ values for 4-Acetylpyridine thiosemicarbazone are not extensively reported in all studies, the general class of α-heterocyclic thiosemicarbazones, to which it belongs, consistently shows potent RR inhibitory activity. The inhibition of RR by these compounds leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing cell cycle arrest. benthamopenarchives.com The anticancer agent Triapine, a thiosemicarbazone, is a potent inhibitor of ribonucleotide reductase and has been the subject of numerous clinical trials. benthamopenarchives.com

Compound/Derivative ClassRR Inhibition IC₅₀ (µM)Reference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP)1.3 tandfonline.com
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone1.5 tandfonline.com
Thiosemicarbazone derivative IIIa1.51 researchgate.net
Thiosemicarbazone derivative IIIe2.41 researchgate.net
Thiosemicarbazone derivative IIIh2.85 researchgate.net

Topoisomerase II Inhibition

Topoisomerase II is another vital enzyme involved in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to resolve topological problems. The inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately trigger cell death.

Copper(II) complexes of α-heterocyclic thiosemicarbazones, including those derived from 2-acetylpyridine (B122185), have been identified as potent catalytic inhibitors of topoisomerase IIα. nih.govacs.orgresearchgate.net These metal complexes are often significantly more effective than the thiosemicarbazone ligands alone, with IC₅₀ values that can be lower by more than an order of magnitude. nih.govacs.org For example, copper complexes of some N4-substituted thiosemicarbazones exhibit Topo-IIα inhibition with IC₅₀ values ranging from 0.3 to 7.2 µM. researchgate.net This potency is comparable to or even greater than some clinically used topoisomerase inhibitors like doxorubicin (B1662922) and etoposide. nih.gov The mechanism of inhibition is believed to involve the binding of the copper complex to the ATPase domain of the enzyme. nih.gov

Compound/ComplexTopoisomerase IIα Inhibition IC₅₀ (µM)Reference
Cu(Fp4alT)Cl0.3 ± 0.2 acs.org
Cu(Fp4pyrrT)Cl0.6 ± 0.3 acs.org
Cu(Ap4alT)Cl7.2 ± 2.4 acs.org
Doxorubicin1 - 5 nih.gov
Etoposide50 - 90 nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This compound and its metal complexes have been shown to be effective inducers of apoptosis. acs.orgmdpi.comjapsonline.com

Treatment of cancer cells with these compounds leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and the formation of apoptotic bodies. acs.org The induction of apoptosis is often accompanied by the arrest of the cell cycle at specific phases, preventing the cancer cells from dividing. Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest in the S phase and G2/M phases. acs.orgjapsonline.comoncotarget.com For example, a copper(II) complex of 2-acetylpyridine-4-methylthiosemicarbazone was found to induce apoptosis in HeLa cells, which was associated with cell cycle arrest at the S and G2 phases. oatext.com Similarly, other thiosemicarbazone derivatives have been shown to arrest the cell cycle in the G2/M phase. researchgate.net

Compound/ComplexCell LineEffectReference
[Cu(4ML)Cl]HeLaInduces apoptosis and cell cycle arrest at S and G2 phases oatext.com
Thiosemicarbazone derivative IIIa-Induces apoptosis and cell cycle arrest in G2/M phase researchgate.net
COTI-2SW480Induces G2/M phase cell cycle arrest acs.org
Cobalt(III) complexDalton's LymphomaInduces apoptosis and cell cycle arrest japsonline.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress. The generation of ROS is a key mechanism by which some anticancer agents, including thiosemicarbazone metal complexes, exert their cytotoxic effects. nih.govscispace.com

Copper complexes of thiosemicarbazones are particularly adept at generating ROS. nih.gov The mechanism involves the formation of redox-active metal complexes that can participate in Fenton-like reactions, producing highly reactive hydroxyl radicals. scispace.com This increased production of ROS overwhelms the antioxidant capacity of the cancer cells, leading to oxidative damage to vital cellular components such as DNA, proteins, and lipids, ultimately triggering cell death. nih.govnih.gov Studies have shown that the cytotoxic effects of these copper complexes can be significantly reduced by the presence of antioxidants, confirming the critical role of ROS in their mechanism of action. nih.gov A copper(II) complex of 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone was shown to mediate cell death through the generation of ROS. niscpr.res.in

Compound/ComplexCell LineObservationReference
Copper(II) complexes of thiosemicarbazonesHCT116Significant increase in ROS levels nih.gov
Redox active metal complexes of thiosemicarbazones-Produce reactive oxygen species scispace.com
[Cu(L)(OAc)] (L = 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone)A549Formation of reactive oxygen species niscpr.res.in

DNA Binding and DNA Damage

Direct interaction with DNA is a common mechanism of action for many anticancer drugs. Metal complexes of this compound have been investigated for their ability to bind to DNA and induce damage.

Studies have shown that metal complexes of thiosemicarbazones can interact with DNA, primarily through intercalation or groove binding. researchgate.netnoveltyjournals.com The binding constants (Kb) for these interactions are often in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong binding affinity. researchgate.netnoveltyjournals.com For instance, cadmium complexes of 2-acetylpyridine thiosemicarbazone have been reported to bind to DNA with binding constants in the order of 10³ M⁻¹. psu.edu This binding can disrupt the normal functions of DNA, such as replication and transcription. Furthermore, the generation of ROS by these complexes can lead to oxidative DNA damage, including strand breaks. Comet assays have confirmed that copper(II) complexes of 2-acetylpyridine thiosemicarbazones can cause severe DNA fragmentation. oatext.com

ComplexDNA Binding Constant (K_b) (M⁻¹)Reference
Cadmium complex (1)1.25 x 10³ psu.edu
Cadmium complex (2)4.46 x 10³ psu.edu
Cadmium complex (3)8.09 x 10³ psu.edu
Various metal thiosemicarbazone complexes10⁴ - 10⁵ researchgate.netnoveltyjournals.com

Interference with Mitochondrial Function

Mitochondria, the powerhouses of the cell, are also central to the regulation of apoptosis. Disruption of mitochondrial function is a key strategy for inducing cancer cell death. Thiosemicarbazone metal complexes have been shown to target mitochondria and interfere with their function. nih.govrsc.org

A significant effect of these compounds is the reduction of the mitochondrial membrane potential (MMP). nih.gov This depolarization of the mitochondrial membrane can trigger the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade and leading to apoptosis. japsonline.com Furthermore, some of these complexes have been observed to impair mitochondrial respiration and inhibit ATP synthesis. nih.govacs.org For example, a cobalt(III) complex with a thiosemicarbazone ligand was found to decrease ATP-linked respiration. nih.gov The selective toxicity of these compounds towards cancer cells may, in part, be attributed to their ability to exploit the altered mitochondrial metabolism often found in tumors. rsc.org

Compound/ComplexEffect on MitochondriaReference
Cobalt(III) complex with thiosemicarbazoneDecreases mitochondrial membrane potential and inhibits ATP-linked respiration japsonline.comnih.gov
Isoquinoline thiosemicarbazone + Cu(II)Induces mitochondrial electron transport chain dysfunction rsc.org
Copper bis(thiosemicarbazonato) complexesImpair mitochondrial respiration acs.org

Inhibition of Specific Protein Kinases (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

Research has demonstrated that this compound and its derivatives possess the ability to inhibit specific protein kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). In silico molecular docking studies have supported the potential of these compounds to bind to VEGFR2 proteins. researchgate.net This interaction is significant as VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby impeding their growth. One study identified a specific 1,3-thiazole analogue of this compound, designated as compound 4, as a promising lead compound for the development of anti-breast cancer agents due to its significant inhibitory activity and binding affinity towards VEGFR2. researchgate.net

Cytotoxicity Against Specific Cancer Cell Lines

This compound and its metal complexes have demonstrated significant cytotoxic effects against a wide array of cancer cell lines. This broad-spectrum anti-cancer activity highlights the therapeutic potential of this class of compounds.

Glioma: Derivatives of this compound have shown potent cytotoxicity against human malignant glioma cell lines, including U-87, T-98, RT2, and C6. nih.govbanglajol.infonih.govnih.gov For instance, N(4)-phenyl substituted 2-acetylpyridine thiosemicarbazones exhibited high cytotoxicity with IC50 values in the nanomolar range against T98G and U87 cells. nih.gov Similarly, N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II, IV) and gold(III) complexes were effective against U-87 and T-98 glioma cells, with some gold(III) complexes being more cytotoxic than the standard chemotherapeutic agent cisplatin (B142131). nih.gov Copper complexes of this compound also displayed strong cytotoxic potential against RT2 and T98 glioblastoma cells, inducing cell death by apoptosis. banglajol.info The mechanism of action for these compounds in glioma cells can involve DNA binding for platinum complexes and inhibition of thioredoxin reductase for gold complexes. nih.gov Furthermore, some derivatives have been investigated as radiosensitizing agents, enhancing the effects of gamma radiation on glioblastoma cells. iaea.org

Lung Cancer: A copper(II) complex of N(4)-substituted 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone, denoted as complex 1, exhibited significant anticancer activity against the human lung cancer cell line A549. niscpr.res.in The IC50 value for this complex was measured to be 0.72 μM, which is considerably lower than that of cisplatin against the same cell line. niscpr.res.in The mechanism of cell death was found to be mediated by the generation of reactive oxygen species (ROS). niscpr.res.in Platinum(II) complexes of this compound derivatives have also shown antiproliferative activity against the A-549 non-small cell lung carcinoma cell line. nih.gov

Breast Cancer: N(4)-phenyl-substituted 2-acetylpyridine thiosemicarbazones have demonstrated high cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with IC50 values in the nanomolar range. nih.gov Platinum(II) complexes of thiosemicarbazones derived from 2-acetyl pyridine (B92270) have also been evaluated for their antiproliferative activity against MCF-7 cells. nih.gov Furthermore, novel 1,3-thiazole analogues of this compound have shown considerable antiproliferative activity toward both MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Indium(III) complexes of 2-acetylpyridine-derived thiosemicarbazones have also been found to be cytotoxic against the MDA-MB-231 solid tumor cell line. rsc.org

Cervical Cancer: A copper(II) complex of this compound has been shown to induce apoptosis in HeLa cervical cancer cells. tandfonline.com This induction of apoptosis is associated with cell cycle arrest in the S and G2 phases and is promoted through an oxidative DNA damage pathway, as evidenced by increased ROS production and DNA fragmentation. tandfonline.com Copper(II) complexes of thiosemicarbazone-piperazine and thiosemicarbazone-morpholine hybrids have also demonstrated cytotoxicity against HeLa cells. rsc.org

Esophageal and Gastric Cancer: While direct studies on esophageal and gastric cancer cell lines were not prevalent in the provided search results, the broad cytotoxic profile of 4-acetylpyridine thiosemicarbazones suggests potential activity against these cancers as well.

Leukemia: Gold(I) complexes of 2-acetylpyridine thiosemicarbazone and its derivatives have shown cytotoxicity against Jurkat (immortalized T lymphocyte) and HL-60 (acute myeloid leukemia) tumor cell lines. nih.gov In some cases, the cytotoxic activity of the thiosemicarbazone ligands increased upon coordination to gold(I). nih.gov These complexes were found to induce DNA fragmentation, indicating a pro-apoptotic potential, and one complex strongly inhibited the enzyme thioredoxin reductase. nih.gov Platinum(II) complexes have also been evaluated for their in vivo antitumor activity against P388 leukemia-bearing mice, with some complexes showing very effective antileukemic properties. nih.gov Furthermore, indium(III) complexes have been tested against HL-60, Jurkat, and THP-1 leukemia cell lines, with complexation often leading to increased cytotoxicity. rsc.org A murine leukemia cell line (RAW 264.7) was also used to assess the cytotoxic activity of novel 1,3-disubstituted-2-thiohydantoin derivatives related to thiosemicarbazones. researchgate.net

Hepatocellular Carcinoma: Thiosemicarbazone ligands, including derivatives of 2-acetylpyrazine and 2-benzoylpyridine (B47108), have demonstrated significant antitumor activity against the BEL7402 liver cancer cell line. nih.gov

Table 1: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines

Compound/Complex Cancer Cell Line Activity Reference
N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their Pt(II,IV) and Au(III) complexes U-87 and T-98 (Glioma) Gold(III) complexes more cytotoxic than platinum(II,IV) complexes and cisplatin. nih.gov nih.gov
Copper complexes of this compound RT2 and T98 (Glioblastoma) IC50 values in the range of 4.5-31 µM, induced apoptosis. banglajol.info banglajol.info
N(4)-phenyl-substituted 2-acetylpyridine thiosemicarbazones T98G and U87 (Glioma) IC50 values in the nanomolar range (1.0-160 nM). nih.gov nih.gov
Copper(II) complex of N(4)-substituted 2-acetylpyridine-N(4)-methyl-3-thiosemicarbazone A549 (Lung) IC50 value of 0.72 µM, lower than cisplatin. niscpr.res.in niscpr.res.in
Platinum(II) complexes of 2-acetyl pyridine derived thiosemicarbazones A-549 (Lung) Antiproliferative activity observed. nih.gov nih.gov
N(4)-phenyl-substituted 2-acetylpyridine thiosemicarbazones MCF-7 (Breast) IC50 values in the nanomolar range (0.16-52 nM). nih.gov nih.gov
Novel 1,3-thiazole analogues of this compound MCF-7 and MDA-MB-231 (Breast) Compound 4 showed potent antiproliferative activity with IC50 of 5.73 and 12.15 µM, respectively. researchgate.net researchgate.net
Copper(II) complex of this compound HeLa (Cervical) Induced apoptosis via oxidative DNA damage pathway. tandfonline.com tandfonline.com
Gold(I) complexes of 2-acetylpyridine thiosemicarbazone derivatives Jurkat and HL-60 (Leukemia) Cytotoxic activity, induction of DNA fragmentation. nih.gov nih.gov
Platinum(II) complexes of 2-acetyl pyridine derived thiosemicarbazones P388 (Leukemia) Effective in vivo antileukemic activity. nih.gov nih.gov
2-acetylpyrazine and 2-benzoylpyridine thiosemicarbazones BEL7402 (Hepatocellular Carcinoma) Significant antitumor activity. nih.gov nih.gov

Antimicrobial Activity and Mechanisms

Antibacterial Efficacy Against Various Bacterial Strains (e.g., Gram-positive and Gram-negative)

This compound and its metal complexes have been shown to possess antibacterial properties. Chelation with metal ions often enhances the antibacterial activity of thiosemicarbazones. analis.com.my This is attributed to the reduction of the metal ion's polarity due to the sharing of its positive charge with the donor atoms of the ligand. analis.com.my

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For instance, synthesized Sm(III) complexes of this compound were more active as antibacterial agents against Gram-positive bacteria like Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Bacillus thuringiensis, and Methicillin-resistant Staphylococcus aureus (MRSA) compared to the free ligands. analis.com.my Similarly, other research has shown that 2-acetylpyridine thiosemicarbazones can inhibit Staphylococcus aureus and group D enterococcus. nih.gov Antimony(III) complexes of 2-acetylpyridine thiosemicarbazone have demonstrated moderate antimicrobial activities against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

However, the antibacterial spectrum can be selective. Some 2-acetylpyridine thiosemicarbazones exhibited poor activity against Gram-negative bacilli such as Pseudomonas, Klebsiella-Enterobacter, Shigella, and Escherichia coli. nih.gov In contrast, certain thiosemicarbazides and thiosemicarbazones demonstrated inhibitory effects against E. coli. scirp.org The antibacterial effect of compounds containing the acetyl pyridine moiety is thought to be related to its role as an enzyme inhibitor in the vitamin B6 cycle. scirp.org

The complexation with different metals can lead to varied antibacterial profiles. Zinc(II) complexes with 2-acetylpyridine thiosemicarbazone showed antimicrobial activities that differed from the free ligands, with one complex being particularly effective against P. aeruginosa. nih.gov Sonochemically synthesized copper oxide nanoparticles functionalized with 2-acetylpyridine thiosemicarbazone also showed improved antibacterial activities against both Gram-positive and Gram-negative bacterial strains. bohrium.com

Table 2: Antibacterial Activity of this compound and its Metal Complexes

Compound/Complex Bacterial Strain(s) Activity Reference
Sm(III) complexes of this compound B. subtilis, S. epidermidis, S. aureus, B. thuringiensis, MRSA Complexes more active than ligands. analis.com.my analis.com.my
2-Acetylpyridine thiosemicarbazones S. aureus, Group D enterococcus MIC ranges of 0.125-0.5 µg/ml and 0.25-2.0 µg/ml, respectively. nih.gov nih.gov
Antimony(III) complexes of 2-acetylpyridine thiosemicarbazone B. subtilis, S. aureus, E. coli, P. aeruginosa Moderate antimicrobial activities. nih.gov nih.gov
Zinc(II) complex with 2-acetylpyridine thiosemicarbazone P. aeruginosa Effective activity. nih.gov nih.gov
CuO nanoparticles with 2-acetylpyridine thiosemicarbazone Gram-positive and Gram-negative strains Improved antibacterial activities. bohrium.com bohrium.com

Antifungal Efficacy Against Various Fungal Pathogens (e.g., Candida spp., Aspergillus niger, Penicillium citrinum)

This compound and its metal complexes have demonstrated notable antifungal activity against a range of fungal pathogens. The activity of these compounds can be significantly influenced by both the substituents on the thiosemicarbazone ligand and the nature of the coordinated metal ion.

Candida spp.: Several studies have highlighted the efficacy of these compounds against various Candida species. Tin(IV) complexes of pyridine-derived thiosemicarbazones, including those from 2-acetylpyridine, have shown promising antifungal activity. nih.gov For example, the minimum inhibitory concentration (MIC) values of 2-acetylpyridine-N4-orthonitrophenyl thiosemicarbazone and its tin complex against Candida albicans, Candida parapsilosis, and Candida glabrata were comparable to the standard antifungal drug fluconazole (B54011). nih.gov Notably, all the studied tin compounds were more active than fluconazole against Candida krusei. nih.gov Indium(III) complexes of 2-acetylpyridine-derived thiosemicarbazones also exhibited substantial antifungal activity against Candida albicans, Candida dubliniensis, Candida lusitaniae, and Candida parapsilosis, with complexation often leading to a significant increase in activity. rsc.org Furthermore, antimony(III) complexes have shown moderate activity against C. albicans. nih.gov

Aspergillus niger and Penicillium citrinum: The antifungal potential of these compounds extends to other clinically relevant fungi. Group 12 metal complexes of 2-acetylpyridine 4N-dimethylthiosemicarbazone have been tested against Aspergillus niger. znaturforsch.com The free ligand itself was found to be more active than nystatin, and its complex with ZnCl2 also demonstrated good activity against A. niger. znaturforsch.com Antimony(III) and zinc(II) complexes of 2-acetylpyridine thiosemicarbazone have also shown moderate activity against Aspergillus niger and Penicillium citrinum. nih.govnih.gov Organotin(IV) complexes have also been shown to have greater antifungal activity against Aspergillus niger than the parent ligands. researchgate.net

The mechanism of antifungal action for thiosemicarbazones can involve iron chelation and interference with ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. One study on a thiosemicarbazone derivative showed a significant decrease in the ergosterol content of Aspergillus parasiticus. researchgate.net

Table 3: Antifungal Activity of this compound and its Metal Complexes

Compound/Complex Fungal Pathogen(s) Activity Reference
Tin(IV) complexes of 2-acetylpyridine thiosemicarbazones Candida spp. Activity comparable or superior to fluconazole against certain species. nih.gov nih.gov
Indium(III) complexes of 2-acetylpyridine thiosemicarbazones C. albicans, C. dubliniensis, C. lusitaniae, C. parapsilosis Substantial increase in antifungal activity upon complexation. rsc.org rsc.org
2-Acetylpyridine 4N-dimethylthiosemicarbazone and its ZnCl2 complex Aspergillus niger Good activity, with the free ligand being more active than nystatin. znaturforsch.com znaturforsch.com
Antimony(III) and Zinc(II) complexes of 2-acetylpyridine thiosemicarbazone Aspergillus niger, Penicillium citrinum Moderate antimicrobial activities. nih.govnih.gov nih.govnih.gov

Antiviral Properties

Derivatives of this compound have been investigated for their antiviral activity. Early research indicated that these compounds could inhibit the replication of herpes simplex virus types 1 and 2. nih.gov The inhibition of viral replication was found to be greater than the inhibition of cellular DNA or protein synthesis, suggesting a degree of selectivity for viral processes. nih.gov One proposed mechanism of action for the antiviral activity of α-(N)-heterocyclic acyl thiosemicarbazones is the inhibition of the herpes simplex virus type 1-specified ribonucleoside diphosphate (B83284) reductase, an essential enzyme for viral DNA synthesis. microbiologyresearch.org More recent studies have also explored the antiviral potential of cobalt(III) complexes with 2-acetylpyridine-N(4)-R-thiosemicarbazones. nih.gov The broad biological activities of thiosemicarbazones, including their antiviral effects, have been noted in several reviews. benthamopenarchives.comtandfonline.com

Antimalarial Activity

The potential of 2-acetylpyridine thiosemicarbazones as antimalarial agents has been recognized for some time. nih.govtandfonline.com These compounds represent a class of potential antimalarial agents, and their activity is often linked to their ability to act as tridentate ligands for transition metals. tandfonline.comsemanticscholar.org This property is believed to be implicated in their biological mechanism of action against the malaria parasite. tandfonline.com

Antifilarial Activity

Derivatives of acetylpyridine thiosemicarbazone have demonstrated notable efficacy against various filarial worms, suggesting a potential avenue for the development of new antifilarial drugs. Studies on 2-acetylpyridine thiosemicarbazones, a closely related structural isomer of this compound, have shown both in vivo and in vitro macrofilaricidal properties. nih.govacs.org

One of the most promising compounds in a tested series, N4-(2-aminophenyl)-2-[1-(2-pyridinyl)ethylidene]-hydrazinecarbothioamide, a derivative of 2-acetylpyridine thiosemicarbazone, was able to suppress 100% of Brugia pahangi macrofilariae and 94% of Acanthocheilonema viteae macrofilariae in jirds. nih.gov This same compound, along with another derivative where the N4 is part of an azacycloheptane ring, also proved effective in inactivating or killing adult Onchocerca gutturosa and Onchocerca volvulus worms in vitro. nih.govlookchem.com The activity was measured by observing the loss of motility and the inhibition of the dye MTT's conversion to formazan (B1609692) by the worms. nih.gov The hydrochloride salt of the N4-(2-aminophenyl) derivative completely eliminated macrofilariae of both B. pahangi and A. viteae. lookchem.com These findings underscore the potential of the acetylpyridine thiosemicarbazone scaffold in combating filarial infections. lookchem.com

General Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Cell Membrane Disruption)

The antimicrobial activity of this compound and its derivatives is attributed to several mechanisms, primarily revolving around their ability to chelate metal ions and inhibit essential microbial enzymes. Thiosemicarbazones are known to act as chelating agents, forming complexes with metal ions that are crucial for various biological processes in microbes. nih.gov This chelation can disrupt normal cellular function and lead to microbial cell death.

One of the key proposed mechanisms is the inhibition of ribonucleotide reductase, an enzyme vital for DNA synthesis. nih.gov By impeding the uptake of iron, which is a necessary cofactor for this enzyme, thiosemicarbazones can halt DNA replication and prevent microbial proliferation. nih.gov

Furthermore, the formation of metal complexes with this compound can enhance its antimicrobial efficacy. For instance, samarium(III) complexes of 4-acetylpyridine 4-ethyl-3-thiosemicarbazone have shown effective inhibitory effects against bacteria. This enhanced activity is thought to be due to the presence of chloride ions in the complex, which increases its acidity and thereby inhibits bacterial growth.

Enzyme Inhibition Studies

Thioredoxin Reductase Inhibition

Thioredoxin reductase (TrxR) is a critical enzyme in cellular redox balance and a validated target for anticancer therapies. Gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones have been shown to likely act by inhibiting the activity of this enzyme. nih.gov This inhibitory action is a key component of their cytotoxic effects against human glioma cells. nih.gov The inhibition of TrxR by these metal complexes represents a significant mechanism contributing to their potential as therapeutic agents.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 4-acetylpyridine have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. tandfonline.commdpi.com Several (thiazol-2-yl)hydrazone derivatives of 4-acetylpyridine exhibit inhibitory effects in the low nanomolar range. tandfonline.com The structure-activity relationship studies have highlighted the importance of the pyridine ring and the substituted aryl moiety for the inhibitory effects on MAO enzymes. tandfonline.com

Compound DerivativeTargetIC50Reference
4-chlorophenyl (thiazol-2-yl)hydrazonehMAO-B22.59 nM tandfonline.com
2,4-dichlorophenyl (thiazol-2-yl)hydrazonehMAO-B62.59 nM tandfonline.com
Methoxyethyl substituted benzofuran/benzothiophenehMAO-B0.042 ± 0.002 µM mdpi.com
Methoxyethyl substituted benzofuran/benzothiophenehMAO-B0.056 ± 0.002 µM mdpi.com

hMAO-B: human Monoamine Oxidase B

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Certain derivatives of 4-acetylpyridine have been investigated for their AChE inhibitory activity. tandfonline.comuq.edu.au Specifically, the most potent and selective MAO-B inhibitors from the (thiazol-2-yl)hydrazone series were also tested for AChE inhibition. tandfonline.com One of the 2-bromophenyl derivatives demonstrated competitive inhibition of AChE with a Kᵢ value of 1.82 ± 0.55 µM. tandfonline.com

Compound DerivativeTarget% Inhibition (at 3µM)KᵢReference
2-bromophenyl (thiazol-2-yl)hydrazoneAChE50%1.82 ± 0.55 µM tandfonline.com

AChE: Acetylcholinesterase

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

The inhibition of glycosidases such as α-amylase and α-glucosidase is a well-established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. While direct data for this compound is limited, related thiosemicarbazone derivatives have shown significant inhibitory activity against these enzymes. For instance, certain thiosemicarbazone derivatives of 2,4-dichlorophenyl acetic acid exhibited excellent to good inhibitory activity against α-amylase.

Compound DerivativeTargetIC50Reference
Thiosemicarbazone derivatives of 2,4-dichlorophenyl acetic acidα-amylase4.95 ± 0.44 to 69.71 ± 0.05 µM

Tyrosinase Inhibition

Thiosemicarbazones have emerged as a promising class of tyrosinase inhibitors, an enzyme crucial in melanin (B1238610) biosynthesis. researchgate.netmdpi.comrsc.org The inhibitory mechanism is often attributed to the chelation of copper ions within the enzyme's active site by the thiosemicarbazone scaffold, facilitated by the electronegative sulfur, oxygen, and nitrogen atoms. researchgate.net While specific studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, methyl 4-pyridyl ketone thiosemicarbazone (4-PT), a close analog, has been shown to be a potent tyrosinase inhibitor with an IC50 value of 5.82 µM, significantly more effective than the standard inhibitor kojic acid (IC50 = 128.17 µM). researchgate.net Kinetic analyses of 4-PT revealed a mixed-type inhibition mechanism. researchgate.net The introduction of an aromatic ring, such as the pyridine ring in this compound, is believed to enhance affinity for the enzyme's active site, which accommodates natural substrates like L-tyrosine. mdpi.com The lipophilicity and the position of substituents on the phenyl ring of benzaldehyde-based thiosemicarbazones have also been shown to modulate their anti-tyrosinase activity. mdpi.com

Antioxidant Activity and Mechanisms

The antioxidant potential of this compound and its metal complexes is a significant aspect of their biological profile. Thiosemicarbazones, in general, can neutralize free radicals due to the presence of nitrogen and sulfur atoms in their structure. nih.gov Their antioxidant mechanism may involve the donation of a hydrogen atom from the NH group of the thiosemicarbazide (B42300) moiety to radical species. researchgate.net

Table 1: Antioxidant Activity of Selected Thiosemicarbazone Derivatives

Compound Assay IC50 (µM) Reference
Methyl 4-pyridyl ketone thiosemicarbazone (4-PT) Tyrosinase Inhibition 5.82 researchgate.net
Kojic Acid (Standard) Tyrosinase Inhibition 128.17 researchgate.net
2-formylpyridine-N(4)-phenylthiosemicarbazone DPPH 157.55 rsc.org
Butylated hydroxytoluene (BHT) (Standard) DPPH >250 rsc.org
Butylated hydroxyanisole (BHA) (Standard) DPPH 34.49 rsc.org

Structure-Activity Relationship (SAR) Studies and Ligand Modifications

The biological efficacy of this compound is significantly influenced by structural modifications, particularly at the N(4)-position of the thiosemicarbazone moiety, the nature of the coordinated metal ion, and the resulting coordination geometry of the complex.

Substitution at the N(4)-position of the thiosemicarbazone backbone is a key strategy for modulating the biological activity of these compounds. The introduction of different substituents can alter properties such as lipophilicity, steric hindrance, and electronic effects, which in turn affect the compound's interaction with biological targets. scielo.brspandidos-publications.com

For instance, a series of N(4)-substituted thiosemicarbazones bearing a pyrrole (B145914) unit demonstrated concentration-dependent cytotoxicity against various cancer cell lines. spandidos-publications.com Similarly, studies on 2-acetylpyridine N(4)-substituted thiosemicarbazones have shown that the nature of the substituent plays a crucial role in their cytotoxic effects. nih.govresearchgate.net For example, gallium(III) complexes of 2-acetylpyridine N(4)-para-substituted phenyl thiosemicarbazones exhibited high cytotoxicity against malignant glioblastoma and breast cancer cells at nanomolar concentrations. researchgate.netnih.gov The specific substituent on the phenyl ring (e.g., fluoro, chloro, iodo, nitro, tolyl) influenced the level of activity. researchgate.netnih.gov

Table 2: Cytotoxicity of N(4)-Substituted 2-Acetylpyridine Thiosemicarbazone Gallium(III) Complexes

Compound Cancer Cell Line IC50 (µM) Reference
[Ga(2Ac4pClPh)₂]NO₃ U87 (Glioblastoma) 0.04 ± 0.00 researchgate.netnih.gov
[Ga(2Ac4pClPh)₂]NO₃ MCF-7 (Breast Cancer) 0.05 ± 0.01 researchgate.netnih.gov
[Ga(2Ac4pIPh)₂]NO₃ U87 (Glioblastoma) 0.03 ± 0.01 researchgate.netnih.gov
[Ga(2Ac4pIPh)₂]NO₃ MCF-7 (Breast Cancer) 0.04 ± 0.00 researchgate.netnih.gov
[Ga(2Ac4pNO₂Ph)₂]NO₃ U87 (Glioblastoma) 0.02 ± 0.00 researchgate.netnih.gov
[Ga(2Ac4pNO₂Ph)₂]NO₃ MCF-7 (Breast Cancer) 0.02 ± 0.00 researchgate.netnih.gov

Copper(II) complexes of thiosemicarbazones are widely studied due to their potent biological activities. rsc.orgresearchgate.net For example, a copper(II) complex of 2-acetylpyridine-4-methylthiosemicarbazone, [Cu(4ML)Cl], exhibited excellent inhibitory activity against various tumor cells, with an IC50 value of 3.2 ± 0.7 µM against HeLa cells, which was lower than that of the clinical drug cisplatin. tandfonline.com The mechanism of action for this copper complex was suggested to involve the generation of reactive oxygen species, leading to oxidative DNA damage and apoptosis. tandfonline.com

Gallium(III) and Indium(III) have also been explored as central metal ions for complexation with 2-acetylpyridine thiosemicarbazones. researchgate.netnih.govmdpi.comnih.govox.ac.uk Gallium(III) complexes, in particular, have shown remarkable cytotoxicity against cancer cells. researchgate.netnih.gov The stability of these metal complexes is a crucial factor influencing their biological activity, with highly stable complexes being potential candidates for applications like radioimaging. mdpi.comnih.gov

The three-dimensional arrangement of the ligand around the central metal ion, known as the coordination geometry, has a profound impact on the therapeutic potential of the complex. Different coordination geometries can lead to variations in how the complex interacts with biological macromolecules such as DNA and proteins.

For instance, a copper(II) complex of 2-acetylpyridine-4-methylthiosemicarbazone, [Cu(4ML)Cl], was found to have a square planar coordination geometry. tandfonline.com This specific geometry was associated with significant anticancer activity. In another study, copper(II) mixed-ligand complexes of 2-acetylpyridine-N(4)-substituted thiosemicarbazones with monodentate nitrogen-sulfur ligands were synthesized, resulting in distorted square planar geometrical configurations. researchgate.net The coordination of the tridentate primary ligand through NNS sites with a fourth monodentate ligand was confirmed. researchgate.net

The coordination environment can also be more complex. For example, nickel(II) complexes with 3- and 4-acetylpyridine thiosemicarbazones can form octahedral complexes of the ML₃ type, where two ligand molecules are protonated and one is deprotonated. scielo.br In contrast, copper(II) complexes with the same ligands can result in the formation of copper(I) complexes where the thiosemicarbazone coordinates as a neutral ligand. scielo.br These variations in coordination geometry and metal oxidation state highlight the intricate relationship between structure and biological function.

Compound Names

Abbreviation/NameFull Chemical Name
This compound2-(1-(pyridin-4-yl)ethylidene)hydrazine-1-carbothioamide
4-PTMethyl 4-pyridyl ketone thiosemicarbazone
Kojic acid5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
[Cu(4ML)Cl]Chloro(2-acetylpyridine-4-methylthiosemicarbazonato)copper(II)
Cisplatincis-diamminedichloroplatinum(II)
[Ga(2Ac4pClPh)₂]NO₃Bis(2-acetylpyridine N(4)-para-chlorophenylthiosemicarbazonato)gallium(III) nitrate
[Ga(2Ac4pIPh)₂]NO₃Bis(2-acetylpyridine N(4)-para-iodophenylthiosemicarbazonato)gallium(III) nitrate
[Ga(2Ac4pNO₂Ph)₂]NO₃Bis(2-acetylpyridine N(4)-para-nitrophenylthiosemicarbazonato)gallium(III) nitrate
2-formylpyridine-N(4)-phenylthiosemicarbazone2-((phenylcarbamothioyl)hydrazono)methyl)pyridine
BHTButylated hydroxytoluene
BHAButylated hydroxyanisole

Computational and Theoretical Investigations in 4 Acetylpyridine Thiosemicarbazone Research

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-acetylpyridine (B144475) thiosemicarbazone. These methods, such as Density Functional Theory (DFT), provide detailed information about molecular geometry, charge distribution, and orbital energies, which are crucial for interpreting the compound's reactivity and interaction with biological targets. researchgate.netnih.gov

Studies on related thiosemicarbazones have demonstrated that the effectiveness of an inhibitor molecule is closely linked to its spatial and electronic structure. nih.govsemanticscholar.org Quantum chemical methods are ideal for investigating these parameters and can elucidate the nature of inhibitor-surface interactions. nih.gov For instance, calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical in predicting the molecule's ability to donate or accept electrons. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps identify nucleophilic and electrophilic sites within the molecule, indicating regions likely to interact with biological receptors. jhas-bwu.com

Research on various thiosemicarbazide (B42300) and thiosemicarbazone derivatives has utilized quantum chemical calculations to correlate electronic parameters with experimental observations, such as corrosion inhibition efficiency and biological activity. nih.govsemanticscholar.org These theoretical studies often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic descriptors. electrochemsci.org A study on isatin (B1672199) thiosemicarbazones used hybrid density functional theory to investigate optimized structures and other molecular properties. researchgate.net Similarly, a quantitative structure-activity relationship (QSAR) study on a series of thiosemicarbazone derivatives against Trypanosoma brucei brucei used local atomic reactivity indices derived from quantum chemical calculations to build a predictive model for trypanocidal activity. researchgate.net

The table below presents a selection of calculated quantum chemical parameters for a related thiosemicarbazide, illustrating the type of data generated in these studies.

ParameterDescription
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the molecule's capacity to donate electrons. Higher values suggest a greater tendency for electron donation.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the molecule's ability to accept electrons. Lower values suggest a greater propensity for electron acceptance.
ΔE (Energy Gap)The difference between ELUMO and EHOMO, which relates to the molecule's chemical reactivity and stability.
Dipole Moment (μ)Measures the overall polarity of the molecule, influencing its solubility and interaction with polar molecules.
Absolute Electronegativity (χ)Describes the tendency of the molecule to attract electrons.
Absolute Hardness (η)Measures the resistance of the molecule to change its electron distribution.

Molecular Docking Studies of Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-acetylpyridine thiosemicarbazone, docking studies are crucial for understanding how the ligand and its metal complexes interact with specific biological targets, such as enzymes or protein receptors. jhas-bwu.comresearchgate.net

These simulations provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the ligand-receptor complex. For example, in silico molecular docking studies have been used to affirm the binding affinity of thiosemicarbazone compounds towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis, suggesting their potential as anti-cancer agents. researchgate.net Other studies have investigated the interactions of thiosemicarbazone complexes with the active sites of enzymes like ribosyltransferase, providing a structural basis for their biological activity. jhas-bwu.com

The general process of a molecular docking study involves:

Preparation of the protein receptor, which often includes removing water molecules, adding hydrogen atoms, and defining the binding site or pocket.

Generation of multiple conformations of the ligand (e.g., this compound).

Docking the ligand conformations into the receptor's binding site using a scoring function to rank the poses based on their predicted binding affinity.

The results are typically visualized to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding and efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are ligand-based modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). meilerlab.orguobaghdad.edu.iq These models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for a desired effect. nih.gov

For thiosemicarbazones, QSAR/QSPR studies have been widely applied. kg.ac.rs These studies involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. hueuni.edu.vnresearchgate.net

A primary goal of QSAR studies is to develop robust models that can accurately predict the biological efficacy of novel compounds. nih.govchemrevlett.com By training a model on a dataset of thiosemicarbazones with known activities (e.g., IC50 values against a cancer cell line), researchers can create an equation that relates molecular descriptors to that activity. mdpi.com

For example, a QSAR model for isatin-β-thiosemicarbazones yielded a cross-validated correlation coefficient of 0.85, effectively predicting the cytotoxicity of untested compounds. nih.gov Another study developed a QSAR model to predict the trypanocidal activity of thiosemicarbazone derivatives, identifying key electronic properties that govern their efficacy. researchgate.net These predictive models are crucial for prioritizing which new derivatives of this compound should be synthesized and tested, thereby saving time and resources. chemrevlett.com

Example of a Generic QSAR Model Equation
log(1/C) = β0 + β1(D1) + β2(D2) + ... + βn(Dn)
ComponentDescription
log(1/C)The biological activity, where C is the concentration required to produce a given effect (e.g., IC50).
D1, D2, ..., DnMolecular descriptors (e.g., electronic, steric, hydrophobic, topological).
β1, β2, ..., βnRegression coefficients determined from the statistical analysis.
β0The intercept of the equation.

Topological indices are numerical descriptors that quantify the topology of a molecule, encoding information about its size, shape, branching, and connectivity. nih.govchemmethod.com They are widely used in QSAR and QSPR studies because they are relatively easy to calculate and can capture essential structural features responsible for a molecule's properties and activities. kg.ac.rsresearchgate.net

In the study of formyl- and acetylpyridine-3-thiosemicarbazone derivatives, a QSPR analysis was performed to model their lipophilicity using topological descriptors. kg.ac.rs The results indicated that descriptors related to molecular density and radius were fundamental, and the model's predictive power was improved by including topological indices. kg.ac.rs Similarly, QSAR studies on 2-formylpyridine thiosemicarbazones found that descriptors like the connectivity index and shape index were crucial for building predictive models of their enzymatic inhibitory activity. The use of these two-dimensional descriptors has been extensively demonstrated to be useful in drug design and virtual screening. nih.gov

Molecular Dynamics Simulations of Compound-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target over time. Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, offering deeper insights into the stability of the complex, conformational changes, and the thermodynamics of binding. arxiv.org

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period. arxiv.org For thiosemicarbazone derivatives, MD simulations have been used to study their adsorption on metal surfaces, which is relevant to their application as corrosion inhibitors. electrochemsci.org These simulations revealed that the molecules could adsorb effectively on the surface, with the thiocarbonyl sulfur and nitrogen atoms being the active sites. electrochemsci.org

When applied to ligand-biomolecule systems, MD simulations can be used to:

Assess the stability of the binding pose obtained from molecular docking.

Calculate the binding free energy, providing a more accurate estimate of binding affinity.

Observe conformational changes in the protein upon ligand binding.

Identify key residues that are consistently involved in the interaction.

This detailed, dynamic information is critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling and In Silico Ligand Design

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. nih.govnih.gov

For thiosemicarbazones, pharmacophore models have been developed to delineate the structural requirements for specific biological activities. For instance, a pharmacophore model for MDR1-selectivity in isatin-β-thiosemicarbazones highlighted the importance of aromatic/hydrophobic features at the N4 position of the thiosemicarbazone moiety. nih.gov Another study developed a partial two-dimensional trypanocidal pharmacophore based on QSAR analysis of thiosemicarbazone derivatives. researchgate.net

These models serve two primary purposes:

Virtual Screening: A pharmacophore model can be used to rapidly screen large chemical databases to identify novel compounds that possess the required features and are therefore likely to be active.

Ligand Design: The model provides a blueprint for the de novo design of new ligands or the optimization of existing ones, like this compound, to better fit the pharmacophoric requirements and enhance biological activity. chemrevlett.com

Combined with QSAR and molecular docking, pharmacophore modeling represents a comprehensive in silico approach to accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. researchgate.netnih.gov

Emerging Research Directions and Potential Applications of 4 Acetylpyridine Thiosemicarbazone Complexes

Catalytic Applications of 4-Acetylpyridine (B144475) Thiosemicarbazone Metal Complexes (e.g., Reduction Reactions)

Metal complexes of 4-acetylpyridine thiosemicarbazone are showing considerable promise as catalysts, particularly in reduction reactions. A notable example is the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a model reaction used to evaluate catalytic activity. utm.my

A study involving a copper(I) complex of 2-acetylpyridine-N(4)-(methoxyphenyl)thiosemicarbazone demonstrated its catalytic potential. utm.my While the complex itself showed a catalytic activity of 78.2%, its conversion to copper oxide nanoparticles via solid-state thermal decomposition resulted in a significantly more efficient catalyst with 98.7% conversion of 4-nitrophenol. utm.my Optimization of the catalyst loading revealed that 1.0 mol% of the copper oxide catalyst provided the highest conversion rate. utm.my

The catalytic utility of thiosemicarbazone complexes extends to various organic transformations. researchgate.net Their adaptability as ligands allows them to form stable complexes with a range of transition metals, which can then be employed as homogeneous catalysts. researchgate.netmdpi.com For instance, palladium(II) complexes of N(4)-substituted 2-acetylpyridine-n-thiosemicarbazones have been synthesized and characterized for their potential in carbon-carbon coupling reactions. researchgate.net

Sensing and Diagnostic Applications (e.g., Fluorescent Probes for Metal Ion Detection)

The unique coordination properties of this compound and its derivatives make them excellent candidates for the development of sensors for metal ions. mdpi.com The interaction of the thiosemicarbazone ligand with specific metal ions can lead to observable changes in their photophysical properties, such as fluorescence, forming the basis for colorimetric and fluorescent probes.

One study reported the use of 2-acetylpyridine (B122185) N(4)-phenylthiosemicarbazone as a promising colorimetric and fluorescent probe for the detection of In(III) ions. nih.govrsc.orgscispace.com Upon the addition of In(III) ions, a significant increase in the fluorescence intensity of the ligand was observed, accompanied by a visible color change from transparent to light-green under 365 nm light. nih.govrsc.orgscispace.com This indicates a selective and sensitive response to the presence of indium ions.

The development of such sensors is significant due to the biological and environmental relevance of various metal ions. nih.gov The ability to selectively detect specific metal ions is crucial for monitoring environmental pollution and for understanding biological processes.

Development of Hybrid Molecules and Conjugates for Enhanced Activity

To enhance the therapeutic potential and target specificity of thiosemicarbazones, researchers are developing hybrid molecules and conjugates. This strategy involves linking the thiosemicarbazone moiety to other pharmacophores or biomolecules, such as antibodies. rsc.orgnih.gov

In one approach, di-pyridyl-thiosemicarbazones (DpTs) were functionalized with "clickable" azido (B1232118) linkers to facilitate their conjugation to the clinical antibody trastuzumab. nih.gov The resulting antibody-drug conjugates (ADCs) were evaluated for their antiproliferative activity against cancer cell lines. The positioning of the linker on the thiosemicarbazone scaffold was found to significantly influence the cytotoxicity of the conjugates. nih.gov

Another strategy involves creating hybrid systems by combining 2-formylpyridine thiosemicarbazones with different heterocyclic pharmacophores like piperazine (B1678402) and morpholine. rsc.org The resulting copper(II) complexes of these hybrid ligands have shown promising antiproliferative activity. rsc.org These approaches aim to overcome challenges such as low aqueous solubility and general toxicity associated with some thiosemicarbazone compounds. rsc.org

Nanomaterial Development Utilizing this compound Complexes

The functionalization of nanoparticles with this compound and its complexes is a rapidly growing area of research, driven by the potential to create novel materials with enhanced properties and applications. preprints.org The modular nature of thiosemicarbazones allows for their covalent immobilization onto nanoparticle surfaces. preprints.orgmdpi.com

One study detailed the sonochemical synthesis of organic-inorganic hybrid bioactive nanomaterials by covalently anchoring 2-acetylpyridine thiosemicarbazone on the surface of copper oxide (CuO) nanoparticles. bohrium.com These functionalized nanoparticles demonstrated improved antibacterial activities, highlighting the synergistic effect of the CuO and thiosemicarbazone components. bohrium.com

Another recent approach involved the creation of a fully covalently linked [NP-TSC-Cu] conjugate by reacting Fe3O4@SiO2 core-shell nanoparticles with a series of reagents, including thiosemicarbazide (B42300) and a copper salt. preprints.orgmdpi.com This method ensures a robust attachment of the thiosemicarbazone complex to the nanoparticle. The ability to conjugate thiosemicarbazone complexes to nanoparticles opens up possibilities for creating trilateral [functional-molecule-TSC-complex-NP] conjugates, where a functional molecule (e.g., a fluorescent probe or a bioactive agent) is also incorporated. preprints.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.